Kdm5-C70

Epigenetics Histone Demethylase Prodrug Design

KDM5-C70 is the ethyl ester prodrug of KDM5-C49, a potent and selective pan-KDM5 (JARID1) histone demethylase inhibitor. It targets the Jumonji C (JmjC) domain of KDM5A–D enzymes in an α-ketoglutarate-competitive manner, with Ki values of 2, 1, 6.1, and 3.4 nM for KDM5A, KDM5B, KDM5C, and KDM5D, respectively.

Molecular Formula C17H28N4O3
Molecular Weight 336.4 g/mol
CAS No. 1596348-32-1
Cat. No. B608320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm5-C70
CAS1596348-32-1
SynonymsKDM5-C70;  KDM5C70;  KDM5 C70.
Molecular FormulaC17H28N4O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC
InChIInChI=1S/C17H28N4O3/c1-5-21(10-9-20(3)4)16(22)13-18-12-15-11-14(7-8-19-15)17(23)24-6-2/h7-8,11,18H,5-6,9-10,12-13H2,1-4H3
InChIKeyWCILOMUUNVPIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KDM5-C70 (CAS 1596348-32-1): A Cell-Permeable Pan-KDM5 Histone Demethylase Inhibitor Prodrug for Epigenetic Research Procurement


KDM5-C70 is the ethyl ester prodrug of KDM5-C49, a potent and selective pan-KDM5 (JARID1) histone demethylase inhibitor [1]. It targets the Jumonji C (JmjC) domain of KDM5A–D enzymes in an α-ketoglutarate-competitive manner, with Ki values of 2, 1, 6.1, and 3.4 nM for KDM5A, KDM5B, KDM5C, and KDM5D, respectively . Unlike its parent acid KDM5-C49, which is poorly cell-permeable, KDM5-C70 traverses the cell membrane and hydrolyzes intracellularly to release the active inhibitor, enabling functional studies in live cells and in vivo models [1]. It elevates genome-wide H3K4me3 levels and exhibits antiproliferative activity in multiple myeloma and breast cancer cells [1].

Why KDM5-C70 Cannot Be Replaced by Generic KDM5 Inhibitors or Its Parent Acid KDM5-C49


KDM5-C70 occupies a specific niche among KDM5 inhibitors because it simultaneously delivers subfamily-wide target coverage (pan-KDM5A/B/C/D), validated selectivity over the KDM6 and KDM4 subfamilies, and sufficient cell permeability to engage targets in intact cells—a combination absent from its nearest alternatives [1]. The parent acid KDM5-C49 is 25–100-fold selective for KDM5B over KDM6B but fails to penetrate cells (IC50 >1 µM in cellular H3K4 demethylation assays), rendering it unsuitable for cell-based or in vivo experiments . GSK467 achieves potent KDM5B inhibition (Ki = 10 nM) with 180-fold selectivity over KDM4C, yet lacks cellular potency in myeloma systems [1]. GSK-J1, a KDM6 inhibitor, shows only ~7-fold less activity toward KDM5B than toward KDM6 proteins, making it unfit for KDM5-specific studies [1]. CPI-455 inhibits KDM5A with IC50 = 10 nM but requires separate procurement and does not share the KDM5-C49/70 chemotype [2]. JQKD82, a phenol ester prodrug of KDM5-C49, achieves higher cellular uptake than KDM5-C70 but is a distinct chemical entity with different pharmacokinetic properties . These differences in permeability, selectivity, and chemotype make generic substitution scientifically unsound—each compound produces a different cellular H3K4me3 signature and antiproliferative profile at equivalent concentrations.

KDM5-C70 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest KDM5 Inhibitor Analogs


Prodrug Strategy Converts a Potent but Cell-Impermeable Inhibitor (KDM5-C49) into a Cell-Active Tool Compound

KDM5-C70 is the ethyl ester prodrug of KDM5-C49, designed to mask the polar carboxylate group that prevents the parent acid from crossing cell membranes [1]. In enzymatic assays using the FDH format ([αKG] = 1 mM, [E]/[S] = 0.5/15 μM), the active metabolite KDM5-C49 inhibits KDM5A/B/C/D with IC50 values of 1.1/0.8/3.2/2.7 μM; in the more sensitive alphaLISA format ([αKG] = 25 μM, [E]/[S] = 10/100 nM), IC50 values for KDM5A/B/C are 25/30/59 nM . By contrast, KDM5-C49 itself shows IC50 >1 µM in a cellular H3K4 demethylation assay in U2OS cells, confirming negligible cell permeability . KDM5-C70 at 50 μM for 7 days in MM.1S myeloma cells induces genome-wide H3K4me3 elevation detectable by ChIP-seq, whereas the non-prodrug GSK467 at the same concentration produces no appreciable change [1][2].

Epigenetics Histone Demethylase Prodrug Design

KDM5-C70's Active Metabolite KDM5-C49 Achieves 25–100-Fold Selectivity for KDM5B Over KDM6B, in Contrast to GSK-J1's KDM6-Biased Profile

The selectivity profile of KDM5-C49 (the intracellular active species released from KDM5-C70) was directly compared with GSK-J1 in the same study [1]. GSK-J1, a previously identified KDM6 inhibitor, showed approximately 7-fold less inhibitory activity toward KDM5B than toward KDM6 proteins, reflecting its primary KDM6 targeting [1]. In contrast, KDM5-C49 displayed 25–100-fold selectivity between KDM5B and KDM6B, representing a reversal of the selectivity direction [1]. Additional profiling confirmed that KDM5-C49 exhibits 2–30-fold selectivity over the KDM4 family and retains low nanomolar Ki values for KDM5A/B/C/D (2/1/6.1/3.4 nM) with substantially weaker affinity for KDM4C/6B/3A/2A (Ki = 0.51/4.55/2.59/4.4 μM) .

Epigenetics Histone Demethylase Selectivity KDM6 vs KDM5

Quantitative Antiproliferative Activity Across Breast Cancer Cell Lines: MCF7, BT474, and ZR-75-1 Colony Formation Inhibition

KDM5-C70 at a concentration of 5 μM produces differential but substantial inhibition of colony formation in three breast cancer cell lines . In MCF7 cells, colony formation was inhibited by 85% after 11 days of treatment . In BT474 cells, a 97% inhibition was observed after 24 days . In ZR-75-1 cells, colony formation was reduced by 70% after 24 days . These effects are accompanied by selective upregulation of H3K4me3 (but not H3K4me2/me1, H3K9me3, H3K27me3, or H3K36me3) at 5 μM over 3 days, confirming on-target KDM5 inhibition without engagement of KDM4 or KDM6 subfamily demethylases at this concentration . For comparison, the parent acid KDM5-C49 exhibits no significant antiproliferative activity in MCF7 cells at equivalent concentrations due to poor cell permeability .

Cancer Epigenetics Breast Cancer Colony Formation Assay

Cellular Permeability Benchmarking Against JQKD82: Quantitative Intracellular Exposure and Functional Potency in Myeloma Cells

KDM5-C70's cellular permeability has been quantitatively benchmarked against JQKD82, a phenol ester prodrug of KDM5-C49 [1]. In a parallel artificial membrane permeation assay (PAMPA), the ethyl ester prodrug 3e (a structural analog of KDM5-C70 bearing an N-butyl,N-methyl amino group) showed 6-fold higher permeability than KDM5-C70 (3a) [2]. Direct intracellular concentration measurements in Caco2 cells after 2-hour treatment with 10 μmol/L of each compound confirmed that JQKD82 delivers higher intracellular levels of the active metabolite KDM5-C49 than does KDM5-C70 [1]. Functionally, in MM.1S multiple myeloma cells, JQKD82 inhibits growth with an IC50 of 0.42 μM versus 3.1 μM for KDM5-C70 (a 7.4-fold difference), while KDM5-C49 shows IC50 >10 μM . Immunoblot analysis confirms that at 0.3 μmol/L for 24 h, JQKD82 induces stronger H3K4me3 upregulation than KDM5-C70 in MM.1S cells [1].

Prodrug Permeability Multiple Myeloma Cellular Pharmacodynamics

Histone Mark Selectivity: KDM5-C70 Selectively Elevates H3K4me3 Without Affecting H3K4me2/me1 or Marks Regulated by KDM4 and KDM6 Subfamilies

KDM5-C70 treatment at 5 μM for 3 days in MCF7 breast cancer cells selectively upregulates cellular histone H3 trimethylation on Lys4 (H3K4me3), while having little impact on H3K4me2/me1 or on modifications regulated by other histone lysine demethylases, including H3K27me3 (KDM6 substrate), H3K9me3, and H3K36me3 (KDM4 substrates) . This histone mark selectivity profile is consistent with the biochemical selectivity of KDM5-C49, which shows Ki values of 2–6.1 nM for KDM5A–D versus 0.51–4.55 μM for KDM4C, KDM6B, KDM3A, and KDM2A . By contrast, pan-KDM inhibitors or KDM6-biased compounds like GSK-J1 produce broader histone modification changes that confound interpretation of KDM5-specific phenotypes [1].

Histone Methylation Epigenetic Selectivity H3K4me3

KDM5-C70: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


KDM5-Dependent Cancer Cell Proliferation Studies in Breast Cancer Models (MCF7, BT474, ZR-75-1)

KDM5-C70 is the inhibitor of choice for breast cancer proliferation studies where both target engagement (H3K4me3 elevation) and antiproliferative effect size have been quantitatively established: 85% colony formation inhibition in MCF7 (11 d), 97% in BT474 (24 d), and 70% in ZR-75-1 (24 d) at 5 μM [1]. The parent acid KDM5-C49 is inactive in these cellular models due to negligible membrane permeability [2], and GSK467, despite potent biochemical KDM5 binding, fails to produce cellular effects [3]. Researchers should use KDM5-C70 at 1–10 μM for mechanistic studies and 5 μM for colony formation endpoints [1].

Chromatin Immunoprecipitation (ChIP-seq) Studies Requiring Genome-Wide H3K4me3 Profiling After KDM5 Inhibition

KDM5-C70 at 50 μM for 7 days produces robust, genome-wide H3K4me3 elevation in MM.1S myeloma cells as demonstrated by ChIP-seq, with enrichment concentrated around transcription start sites [1][2]. GSK467 at the same concentration yields negligible H3K4me3 changes, confirming that KDM5-C70's cellular activity is not shared by all KDM5-binding ligands [1]. This makes KDM5-C70 the appropriate tool for chromatin profiling experiments that require global KDM5 inhibition in intact cells.

Neural Stem Cell Fate Specification Studies (Astrocytogenesis Induction)

KDM5-C70 has been validated in two independent studies for inducing astrocytic differentiation of rat neural stem cells (NSCs) through KDM5 inhibition [1][2]. The 2025 study by Shim et al. demonstrated that KDM5-C70 promotes astrocytogenesis via epigenetic changes linked to attenuation of phosphatidylethanolamine (PE) biosynthesis pathways, identifying 180 lipid species and 9 lipid subclasses altered during differentiation [2]. This application is specific to KDM5-C70 within the KDM5 inhibitor class and represents a distinct research use case from oncology.

Comparative KDM5 Inhibitor Benchmarking Studies Requiring the Reference Ethyl Ester Prodrug Chemotype

KDM5-C70 serves as the reference ethyl ester prodrug in the KDM5-C49 chemotype series, with the most extensive published characterization across enzymatic, cellular, and in vivo contexts [1][2][3]. When benchmarking newer KDM5 inhibitors such as JQKD82 (phenol ester prodrug, 7.4-fold more potent in MM.1S cells) or optimizing next-generation prodrugs (e.g., compound 3e with 6-fold higher PAMPA permeability), KDM5-C70 is the essential baseline comparator [3]. Its well-documented limitations—moderate cellular permeability and potency—provide a critical reference point for assessing whether improved analogs deliver meaningful gains.

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